[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
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Overview
Description
- This compound has the following chemical structure:
[ (2R,3S,4R,5R)-5- (6-Aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy- ( ( ( (2R,3S,4R,5R)-5- (3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl)methoxy)hydroxyphosphoryl)oxyphosphinic acid disodium salt
. - It is also known by its CAS number: 606-68-8 .
- The compound consists of a purine base (adenine), a ribose sugar, and phosphate groups.
Preparation Methods
Synthetic Routes: The compound can be synthesized through chemical reactions involving ribonucleosides and phosphorylation steps.
Reaction Conditions: Specific conditions depend on the synthetic route chosen.
Industrial Production: Industrial-scale production methods may involve enzymatic processes or chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various reactions, including phosphorylation, hydrolysis, and nucleophilic substitution.
Common Reagents and Conditions: Phosphorylation often involves phosphoric acid derivatives. Hydrolysis may use enzymes or acidic conditions.
Major Products: The primary product is the phosphorylated ribonucleoside.
Scientific Research Applications
Chemistry: Used as a model compound for studying phosphorylation reactions.
Biology: Investigated in nucleotide metabolism and RNA-related processes.
Medicine: Relevant in antiviral drug development due to its similarity to natural nucleotides.
Industry: Used in the production of nucleotide analogs.
Mechanism of Action
- The compound likely interacts with enzymes involved in nucleotide metabolism.
- It may affect cellular processes related to RNA synthesis and signaling pathways.
Comparison with Similar Compounds
Similar Compounds: Other phosphorylated ribonucleosides, such as adenosine monophosphate (AMP) and guanosine monophosphate (GMP).
Uniqueness: Its specific structure and combination of functional groups set it apart from other nucleotides .
Remember that this compound plays a crucial role in cellular processes, and its study contributes to our understanding of nucleotide biochemistry
Properties
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O21P4/c20-15-10-16(22-5-21-15)26(6-23-10)18-14(31)12(29)8(44-18)4-42-49(35,36)46-51(39,40)47-50(37,38)45-48(33,34)41-3-7-11(28)13(30)17(43-7)25-2-1-9(27)24-19(25)32/h1-2,5-8,11-14,17-18,28-31H,3-4H2,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H2,20,21,22)(H,24,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWZBTIGCZHWBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O21P4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
813.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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